molecular formula C4H8N2O B231188 3-Aminocrotonamide CAS No. 15846-25-0

3-Aminocrotonamide

Cat. No. B231188
CAS RN: 15846-25-0
M. Wt: 100.12 g/mol
InChI Key: UAUSQEVPWPGBHG-IHWYPQMZSA-N
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Description

3-Aminocrotonamide is a chemical compound with the molecular formula C4H8N2O . It has an average mass of 100.119 Da and a monoisotopic mass of 100.063660 Da . It is also known by other names such as (2E)-3-Amino-2-butenamide .


Synthesis Analysis

The synthesis of 3-Aminocrotonamide could potentially involve the use of amides. Amides are formed from amines that have a single attached carbonyl group . The synthesis of amides can be achieved through various methods such as nucleophilic acyl substitution of acyl halides with amines, partial hydrolysis of nitriles, and the use of a dehydrating reagent .


Molecular Structure Analysis

3-Aminocrotonamide contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

3-Aminocrotonamide has a density of 1.1±0.1 g/cm3, a boiling point of 278.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 122.3±25.1 °C, and an index of refraction of 1.508 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Aminocrotonamide is utilized in the stereoselective synthesis of tetra-substituted olefins, where it undergoes sequential addition/isomerization reactions with 1-alkyne to produce alpha-alkylidene beta-dicarbonyl compounds. This method is particularly useful as it complements the conventional Knoevenagel synthesis, providing more options in terms of starting materials and product stereochemistry (Nakamura et al., 2004).

Pharmaceutical and Medical Research

  • Research on analogues of 3-Aminocrotonamide has shown that they may function as irreversible inhibitors of certain types of tyrosine kinases, including EGFR and HER-2, which are significant in cancer treatment. These inhibitors, which feature crotonamide Michael acceptors, have shown enhanced biological properties and antitumor activity (Tsou et al., 2001).

Food Chemistry

  • In the context of food chemistry, 3-Aminopropionamide, a compound related to 3-Aminocrotonamide, has been identified as a potent precursor in the formation of acrylamide during the cooking process. This finding is significant in understanding and controlling the levels of acrylamide, a potential carcinogen, in thermally processed foods (Granvogl et al., 2004).

Neuropharmacology

  • Investigations into compounds structurally related to 3-Aminocrotonamide have revealed their potential in neuropharmacological studies. For example, studies on LSD, which interacts with serotonin receptors, have provided insights into the neurological effects of substances that share structural similarities with 3-Aminocrotonamide (Preller et al., 2018).

Safety And Hazards

When handling 3-Aminocrotonamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(Z)-3-aminobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSQEVPWPGBHG-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocrotonamide

CAS RN

15846-25-0
Record name 2-Butenamide, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-aminocrotonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
O Melad, A Usanmaz, J Hacaloǧlu - European polymer journal, 1994 - Elsevier
… Abstract--Polymerization of 3-aminocrotonamide has not been reported before. It was … generated during the radiation induced polymerization of 3-aminocrotonamide such as …
Number of citations: 2 www.sciencedirect.com
A Usanmaz, OK Melad - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
… In this work, 3-aminocrotonamide was shown to be polymerized for the first time. Polymerization by radiation most probably takes place by radical mechanism with molecular …
Number of citations: 7 onlinelibrary.wiley.com
DJ Brown, WB Cowden - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… The condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or a related ester gave 6-methylpyrimidin-4(3H)-ones, each bearing at its 2-position a pyridin-2'-yl, pyridin-3'-…
Number of citations: 7 www.publish.csiro.au
OK Melad - 1993 - open.metu.edu.tr
Radiation-induced solid-state polymerization of 3-aminocrotonamide (3-amino-2-butenamide) was carried out at room temperature, in open air atmosphere and under vacuum condition…
Number of citations: 0 open.metu.edu.tr
PK Bhattacharyya, YG Bankawala - Journal of Physical Chemistry, 1979 - ACS Publications
… The geometrical isomers of cr-chloro-/3-aminocrotonamide provide an interesting example of the application of the long-range shielding effectof the magnetically anisotropic carbonyl …
Number of citations: 1 pubs.acs.org
M Sato, H Ogasawara, T Kato - Journal of Heterocyclic …, 1983 - Wiley Online Library
Reaction of β‐aminocrotonamide (1) with succinic anhydride gave β‐succinaminocrotonamide (3a), which was treated with base to cyclize to 3,4‐dihydro‐6‐methyl‐4‐oxo‐2‐…
Number of citations: 5 onlinelibrary.wiley.com
M Kondo - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… Unsubstituted 3aminocrotonamide appears to exist in the cis form only, and N,N-disubstituted derivatives in the trans form. In the case of 3-(alkylamino)crotonamide it is found that the cis…
Number of citations: 2 www.journal.csj.jp
T Kato, T Chiba, M Sasaki - Heterocycles, 1981 - cir.nii.ac.jp
Reaction of 3-Aminocrotonamide with Nitriles | CiNii Research … Reaction of 3-Aminocrotonamide with Nitriles …
Number of citations: 4 cir.nii.ac.jp
N KATAGIRI, S ATSUUMI, T KATO - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
… 2-[(Acy1amino)methyl]-6-methylpyrimidin-4-(3H)-ones, prepared by the reaction of [3aminocrotonamide with N—acylated amino acid esters, were treated with P003 to give 2- and 4…
Number of citations: 5 www.jstage.jst.go.jp
SA NOBUYA KATAGIRI, T KATO - jlc.jst.go.jp
… 2-[(Acylamino)methyl]-6-methylpyrimidin-4-(3H)-ones, prepared by the reaction of /3aminocrotonamide with N-acylated amino acid esters, were treated with POCl3 to give 2- and 4…
Number of citations: 0 jlc.jst.go.jp

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